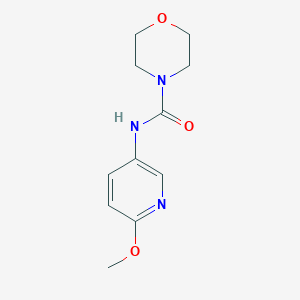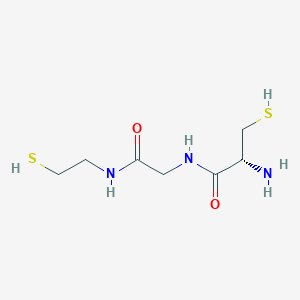
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is a compound that features a unique structure combining cysteine and glycine residues with a sulfanylethyl group
准备方法
Synthetic Routes and Reaction Conditions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is compatible with the formation of thioesters. The process includes the following steps:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled to a solid support.
Deprotection: The Fmoc groups are removed to expose the amino groups for further coupling.
Thioester Formation: The peptide is converted to a thioester using N-sulfanylethylanilide (SEAlide) peptides, which can be treated under acidic conditions to form the thioester.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often incorporating microfluidic systems to accelerate the synthesis and reduce reaction times .
化学反应分析
Types of Reactions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide has several scientific research applications:
Chemistry: Used in peptide synthesis and protein ligation techniques.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications
作用机制
The mechanism of action of L-Cysteinyl-N-(2-sulfanylethyl)glycinamide involves its ability to participate in native chemical ligation (NCL). This process includes the following steps:
N-S Acyl Transfer: The thioester group reacts with the amino group of another peptide, forming an intermediate.
S-N Acyl Transfer: The intermediate undergoes an intramolecular rearrangement to form a stable amide bond.
Ligation: The final product is a ligated peptide or protein.
相似化合物的比较
Similar Compounds
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, used in glutathione metabolism.
N-Sulfanylethylanilide Peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is unique due to its specific structure that allows for efficient participation in native chemical ligation, making it a valuable tool in peptide and protein chemistry .
属性
CAS 编号 |
695196-86-2 |
|---|---|
分子式 |
C7H15N3O2S2 |
分子量 |
237.3 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[2-oxo-2-(2-sulfanylethylamino)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15N3O2S2/c8-5(4-14)7(12)10-3-6(11)9-1-2-13/h5,13-14H,1-4,8H2,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChI 键 |
ALJARKCQOMYEHE-YFKPBYRVSA-N |
手性 SMILES |
C(CS)NC(=O)CNC(=O)[C@H](CS)N |
规范 SMILES |
C(CS)NC(=O)CNC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)

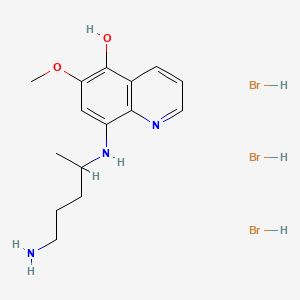
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
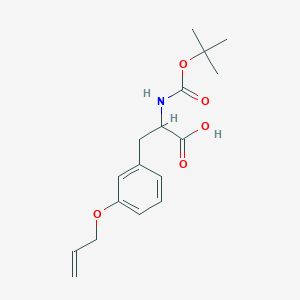
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)

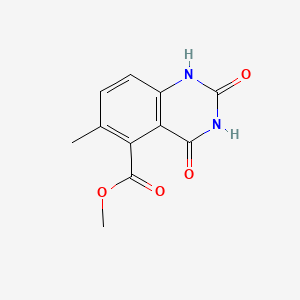

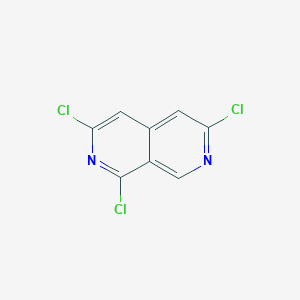
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
